1-(2-Azido-3,6-dihydroxyphenyl)ethanone
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Overview
Description
1-(2-Azido-3,6-dihydroxyphenyl)ethanone is an organic compound with the molecular formula C8H7N3O3 It is characterized by the presence of an azido group (-N3) and two hydroxyl groups (-OH) attached to a phenyl ring, along with an ethanone group (-COCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Azido-3,6-dihydroxyphenyl)ethanone typically involves the introduction of the azido group to a precursor molecule. One common method involves the reaction of 2,3-dihydroxyacetophenone with sodium azide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the azido group .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Azido-3,6-dihydroxyphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The azido group can be reduced to an amine group.
Substitution: The azido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the azido group.
Substitution: Sodium azide (NaN3) in the presence of a catalyst can facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of 1-(2-amino-3,6-dihydroxyphenyl)ethanone.
Substitution: Formation of various substituted phenyl ethanones depending on the nucleophile used.
Scientific Research Applications
1-(2-Azido-3,6-dihydroxyphenyl)ethanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to the presence of the azido group, which can be used in click chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Azido-3,6-dihydroxyphenyl)ethanone is largely dependent on its chemical structure. The azido group can undergo cycloaddition reactions, forming triazoles, which are known to interact with various biological targets. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-Dihydroxyphenyl)ethanone: Lacks the azido group, making it less reactive in click chemistry applications.
1-(2-Amino-3,6-dihydroxyphenyl)ethanone:
Uniqueness
1-(2-Azido-3,6-dihydroxyphenyl)ethanone is unique due to the presence of both azido and hydroxyl groups, which provide a versatile platform for chemical modifications and applications in various fields. Its ability to participate in click chemistry makes it particularly valuable in biochemical research and material science.
Properties
CAS No. |
113396-53-5 |
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Molecular Formula |
C8H7N3O3 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
1-(2-azido-3,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C8H7N3O3/c1-4(12)7-5(13)2-3-6(14)8(7)10-11-9/h2-3,13-14H,1H3 |
InChI Key |
KTEURHGTGJUGOY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1N=[N+]=[N-])O)O |
Origin of Product |
United States |
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